
1-(2-Hydroxyéthyl)-4-(5-chloro-2-méthylphényl)pipérazine
Vue d'ensemble
Description
2-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)ethan-1-ol is a useful research compound. Its molecular formula is C13H19ClN2O and its molecular weight is 254.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Développement d'antihistaminiques
Ce composé est structurellement lié à la cétirizine, un antihistaminique bien connu . Il peut être utilisé dans le développement de nouveaux antihistaminiques ciblant des récepteurs spécifiques de l'histamine dans le corps. Cela pourrait conduire à des médicaments ayant une efficacité améliorée et des effets secondaires réduits pour des affections telles que les allergies et l'anaphylaxie.
Traitement des troubles neurologiques
La partie arylpipérazine du composé est essentielle pour la liaison à divers récepteurs neurotransmetteurs . Cela en fait un candidat potentiel pour le développement de médicaments multicibles visant à traiter des troubles neurologiques tels que la dépression, l'anxiété et la schizophrénie.
Recherche sur les récepteurs adrénergiques
Des composés ayant une structure arylpipérazine ont montré une interaction avec les récepteurs alpha1-adrénergiques . Cette interaction est importante pour le traitement de conditions telles que l'hypertension artérielle et l'hypertrophie bénigne de la prostate. La recherche sur ce composé pourrait conduire à de nouvelles connaissances et traitements impliquant ces récepteurs.
Amélioration pharmacocinétique
Les dérivés de la pipérazine sont connus pour influencer positivement les propriétés pharmacocinétiques des médicaments . Ce composé pourrait être utilisé pour modifier les médicaments existants, en améliorant leurs profils d'absorption, de distribution, de métabolisme et d'excrétion (ADME).
Exploration d'agents antimicrobiens
La complexité structurelle de ce composé suggère de potentielles propriétés antimicrobiennes. Il pourrait être synthétisé et testé contre diverses souches bactériennes et fongiques pour explorer son efficacité en tant que nouvelle classe d'agent antimicrobien .
Recherche sur le cancer
En raison de sa similitude structurelle avec d'autres molécules bioactives, ce composé pourrait être étudié pour ses propriétés anticancéreuses. Il pourrait interagir avec des voies cellulaires ou des récepteurs spécifiques impliqués dans la prolifération et la survie des cellules cancéreuses .
Mécanisme D'action
Target of Action
The compound contains a piperazine moiety, which is a common structural feature in many biologically active compounds. Piperazine derivatives are known to interact with a variety of targets, including G protein-coupled receptors such as adrenergic receptors .
Biochemical Pathways
Compounds that target adrenergic receptors can influence a variety of physiological processes, including smooth muscle contraction and neurotransmitter release .
Pharmacokinetics
The presence of a piperazine ring can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Modulation of adrenergic receptor activity can have a wide range of effects, depending on the specific receptor subtype and the tissue in which it is expressed .
Analyse Biochimique
Biochemical Properties
2-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)ethan-1-ol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in neurotransmitter metabolism, such as monoamine oxidase and acetylcholinesterase . These interactions can modulate the levels of neurotransmitters like serotonin and acetylcholine, thereby influencing neurological functions. Additionally, this compound can bind to G-protein coupled receptors, affecting signal transduction pathways and cellular responses .
Cellular Effects
The effects of 2-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)ethan-1-ol on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP) and phosphatidylinositol . By modulating these pathways, the compound can affect gene expression and cellular metabolism. For instance, it can upregulate the expression of genes involved in anti-inflammatory responses and downregulate pro-inflammatory genes . This dual modulation can lead to a balanced cellular environment, promoting cell survival and function.
Molecular Mechanism
At the molecular level, 2-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)ethan-1-ol exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, altering their activity. For example, its binding to monoamine oxidase inhibits the enzyme’s activity, leading to increased levels of neurotransmitters . Similarly, its interaction with acetylcholinesterase results in the inhibition of acetylcholine breakdown, enhancing cholinergic signaling . These binding interactions and enzyme inhibitions are crucial for the compound’s therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)ethan-1-ol have been studied over time to understand its stability, degradation, and long-term impacts on cellular function. The compound has shown stability under various conditions, maintaining its biochemical activity over extended periods . It can undergo degradation in the presence of strong acids or bases, leading to the formation of inactive metabolites . Long-term studies have indicated that the compound can sustain its therapeutic effects without causing significant cytotoxicity or adverse cellular changes .
Dosage Effects in Animal Models
The effects of 2-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)ethan-1-ol vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic benefits, such as anti-inflammatory and neuroprotective effects . At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are dose-dependent, with a clear threshold beyond which the compound’s toxicity outweighs its benefits . Therefore, careful dosage optimization is essential for its safe and effective use.
Metabolic Pathways
2-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)ethan-1-ol is involved in several metabolic pathways, primarily those related to neurotransmitter metabolism. It interacts with enzymes like monoamine oxidase and acetylcholinesterase, influencing the metabolic flux of neurotransmitters . Additionally, the compound can affect the levels of metabolites involved in inflammatory responses, such as prostaglandins and cytokines . These interactions highlight its role in modulating metabolic pathways and maintaining cellular homeostasis.
Transport and Distribution
The transport and distribution of 2-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)ethan-1-ol within cells and tissues are facilitated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . It is also distributed to peripheral tissues, where it can interact with various cellular targets . The compound’s localization and accumulation are influenced by its lipophilicity and affinity for specific transporters .
Subcellular Localization
The subcellular localization of 2-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)ethan-1-ol is critical for its activity and function. It is primarily localized in the cytoplasm and can be found in specific organelles, such as the endoplasmic reticulum and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these compartments . The compound’s activity is influenced by its subcellular localization, as it can interact with organelle-specific enzymes and proteins .
Propriétés
IUPAC Name |
2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O/c1-11-2-3-12(14)10-13(11)16-6-4-15(5-7-16)8-9-17/h2-3,10,17H,4-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEHAGXPXWBSKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


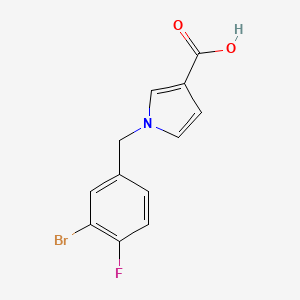
![1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470133.png)
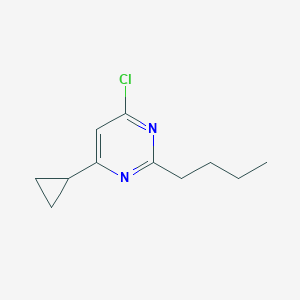



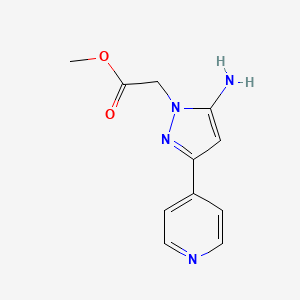
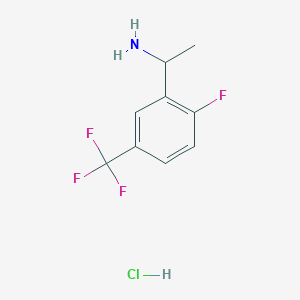
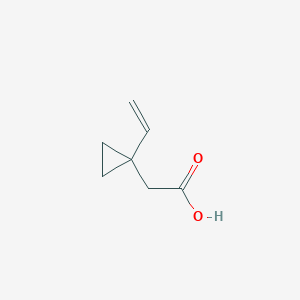
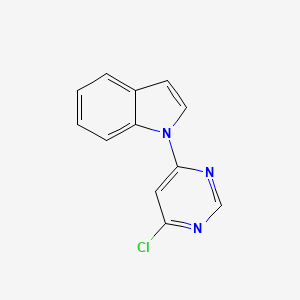
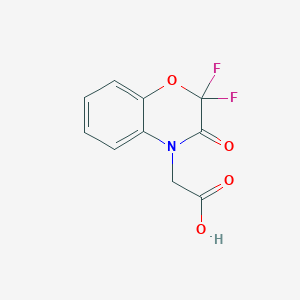
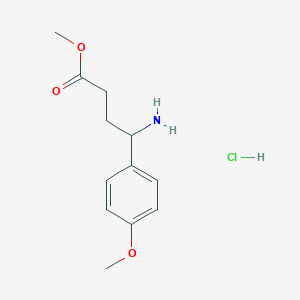
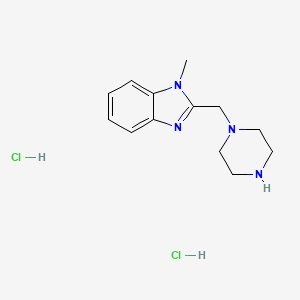
![hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile](/img/structure/B1470155.png)
